1,2-Divinylcyclobutane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2422-85-7 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,2-bis(ethenyl)cyclobutane |
InChI |
InChI=1S/C8H12/c1-3-7-5-6-8(7)4-2/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
UHHCYAAVGADGGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC1C=C |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Divinylcyclobutane and Its Analogues
Cycloaddition Reactions as Primary Synthetic Routes
Cycloaddition reactions represent a fundamental approach for constructing the 1,2-divinylcyclobutane skeleton. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.
The thermal dimerization of 1,3-butadiene (B125203) is a well-established method that yields a mixture of cyclic products. iokinetic.comresearchgate.net This reaction, typically conducted at elevated temperatures, involves a [2+2] cycloaddition pathway alongside other pericyclic reactions. researchgate.net The primary products of this thermal process are 4-vinylcyclohexene (B86511) (VCH), cis,cis-1,5-cyclooctadiene (COD), and this compound (DVCB). iokinetic.com
Under nitrogen atmosphere, the thermal reaction of 1,3-butadiene initially leads to dimerization, primarily through a Diels-Alder reaction to form VCH. researchgate.net However, a competing [2+2] cycloaddition pathway produces this compound. iokinetic.comresearchgate.net Studies have shown that trans-1,2-divinylcyclobutane is a notable product of this reaction, though often in lower yields compared to the Diels-Alder adduct. orgsyn.orgresearchgate.net For instance, in the liquid-phase cyclodimerization of 1,3-butadiene at temperatures between 150–215 °C, 4-vinylcyclohexene is the main product with selectivities often exceeding 90 mol%, while this compound and 1,5-cyclooctadiene (B75094) are formed as by-products. oup.com The kinetics of the thermal reaction of gaseous 1,3-butadiene have been described by a second-order model. nih.gov
The product distribution is sensitive to reaction conditions. The dimerization is reversible and exothermic, with the forward reaction being second order and the reverse first order. iokinetic.com The use of inhibitors like t-butylcatechol can prevent free-radical polymerization but does not stop the dimerization reactions. iokinetic.com
Table 1: Products of Thermal Dimerization of 1,3-Butadiene
| Product | Abbreviation | Formation Pathway |
|---|---|---|
| 4-Vinylcyclohexene | VCH | [4+2] Diels-Alder Cycloaddition |
| This compound | DVCB | [2+2] Cycloaddition |
This table summarizes the main products from the thermal dimerization of 1,3-butadiene as identified in the search results. iokinetic.comoup.com
Controlling the diastereoselectivity of the cycloaddition is crucial for obtaining specific isomers of this compound. While thermal dimerization often yields the trans isomer, photochemical methods can provide access to the cis isomer. orgsyn.org Photosensitized dimerization of 1,3-butadiene, for example, can alter the product ratios. researchgate.net The choice of a photosensitizer with appropriate triplet energy can influence the reaction pathway, favoring the formation of diallylic biradical intermediates that can close to form cyclobutane (B1203170) rings. orgsyn.orgresearchgate.net For instance, using Michler's ketone as a sensitizer (B1316253) can increase the yield of divinylcyclobutanes relative to 4-vinylcyclohexene. orgsyn.org
Iron-catalyzed [2+2] cycloaddition oligomerization of 1,3-butadiene has been shown to produce (1,n'-divinyl)oligocyclobutane, a material with stereoregular segments. nih.gov This process involves an oxidative cyclization mechanism where the iron catalyst engages one of the diene's double bonds to initiate the [2+2] cyclodimerization, forming a this compound unit that then propagates. nih.gov
Vinylation and Other Functionalization Strategies for Cyclobutane Scaffolds
An alternative to building the ring from acyclic precursors is the direct functionalization of a pre-formed cyclobutane ring. Vinylation, the introduction of vinyl groups onto the cyclobutane scaffold, is a key strategy. ontosight.aisolubilityofthings.com
Palladium-catalyzed enantioselective C(sp³)–H vinylation of cyclobutyl carboxylic amides has emerged as a powerful method. nih.govnih.gov Using chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands, this approach enables the direct introduction of a vinyl group onto the cyclobutane ring via a Pd(II)/Pd(IV) catalytic cycle. nih.govacs.org This technique has been successfully applied to construct chiral cyclobutanes, and sequential C-H arylation and vinylation can create three consecutive chiral centers on the cyclobutane ring. nih.govnih.govresearchgate.net This method overcomes previous limitations where substrates with α-hydrogen atoms were incompatible with older catalytic systems. nih.govnih.gov
Preparation of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be achieved by using substituted dienes in cycloaddition reactions or by further modifying the this compound core. For example, the thermal dimerization of isoprene (B109036) (2-methyl-1,3-butadiene) and 2,3-dimethylbutadiene leads to various substituted isomers of divinylcyclobutane. chempedia.info
Modern synthetic methods provide access to a wide range of substituted cyclobutanes. Palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes with aryl boronic acids, guided by tertiary alkylamine groups, allows for the construction of functionalized cyclobutane scaffolds with excellent enantiomeric ratios. chemrxiv.org Furthermore, the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinedione or nitrosoarenes offers a diastereoselective route to multi-substituted cyclobutanes. rsc.org Subsequent cleavage of the newly formed bonds provides cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org The [2+2] cycloaddition of terminal alkenes with allenoates, catalyzed by Lewis acids like EtAlCl₂, is another robust method for synthesizing 1,3-substituted cyclobutanes. organic-chemistry.org
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | DVCB |
| 1,3-Butadiene | |
| 4-Vinylcyclohexene | VCH |
| 1,5-Cyclooctadiene | COD |
| t-Butylcatechol | |
| Michler's ketone | |
| (1,n'-divinyl)oligocyclobutane | |
| Cyclobutyl carboxylic amide | |
| Mono-N-protected aminomethyl oxazoline | MPAO |
| Aryl boronic acid | |
| Bicyclo[1.1.0]butane | BCB |
| Triazolinedione | |
| Nitrosoarene | |
| Allenoate | |
| Isoprene | |
| 2,3-Dimethylbutadiene |
Stereochemical Investigations and Conformational Dynamics of 1,2 Divinylcyclobutane
Analysis of Cis-Trans Isomerism
1,2-Divinylcyclobutane exists as two geometric isomers: cis-1,2-divinylcyclobutane (B1149738) and trans-1,2-divinylcyclobutane. nist.govwikipedia.org In the cis isomer, the two vinyl substituents are on the same side of the cyclobutane (B1203170) ring, while in the trans isomer, they are on opposite sides. wikipedia.org This difference in spatial arrangement leads to distinct physical properties and, most importantly, different chemical reactivity. researchgate.netacs.org
The thermal behavior of these isomers is notably different. cis-1,2-Divinylcyclobutane undergoes a Cope rearrangement at lower temperatures compared to its trans counterpart. For instance, cis-1,2-divinylcyclobutane isomerizes to cis,cis-1,5-cyclooctadiene under certain reaction conditions. journals.co.za The trans isomer, on the other hand, can be formed from the pyrolysis of trans,trans-1,5-cyclooctadiene. journals.co.za The kinetic parameters of these reactions clearly indicate that the rearrangement mechanisms for the cis and trans isomers are distinct. researchgate.netacs.org
| Isomer | Precursor/Product | Reaction Condition | Reference |
| cis-1,2-Divinylcyclobutane | Product of cis,trans-1,5-cyclooctadiene pyrolysis | Thermal | journals.co.za |
| trans-1,2-Divinylcyclobutane | Product of trans,trans-1,5-cyclooctadiene pyrolysis | Thermal | journals.co.za |
| cis-1,2-Divinylcyclobutane | Rearranges to cis,cis-1,5-cyclooctadiene | Thermal | journals.co.za |
Conformational Analysis of the Strained Cyclobutane Ring in Relation to Reactivity
The cyclobutane ring is inherently strained due to significant deviation from the ideal tetrahedral bond angle of 109.5°. dalalinstitute.com In its planar conformation, the internal angles would be 90°, leading to substantial angle strain. saskoer.ca To alleviate some of this strain, as well as the torsional strain from eclipsing hydrogen atoms, the cyclobutane ring adopts a puckered or "butterfly" conformation. dalalinstitute.comsaskoer.calibretexts.org In this non-planar arrangement, one carbon atom is bent out of the plane of the other three by about 25°. dalalinstitute.com This puckering slightly decreases the bond angles to around 88°, but the reduction in torsional strain makes this conformation more stable than the planar one. saskoer.calibretexts.org
The conformation of the cyclobutane ring in this compound directly influences its reactivity. The spatial proximity of the two vinyl groups in the cis isomer is a key factor in its facile Cope rearrangement. The puckered nature of the ring brings the vinyl groups into a suitable orientation for the concerted researchgate.netresearchgate.net-sigmatropic shift to occur. In contrast, the vinyl groups in the trans isomer are positioned further apart, making a concerted Cope rearrangement less favorable. researchgate.netacs.org The thermal rearrangement of the trans isomer is believed to proceed through a biradical intermediate. researchgate.netacs.org
| Ring System | Key Structural Feature | Impact on Stability and Reactivity |
| Cyclobutane | Puckered (butterfly) conformation | Reduces torsional strain compared to a planar structure. dalalinstitute.comsaskoer.calibretexts.org |
| cis-1,2-Divinylcyclobutane | Vinyl groups on the same side of the ring | Favorable geometry for concerted Cope rearrangement. researchgate.netacs.org |
| trans-1,2-Divinylcyclobutane | Vinyl groups on opposite sides of the ring | Concerted Cope rearrangement is disfavored; proceeds through a biradical mechanism. researchgate.netacs.org |
Stereochemical Outcomes in Pericyclic Rearrangement Pathways
The pericyclic rearrangement of this compound, specifically the Cope rearrangement, is highly stereospecific. The stereochemistry of the starting isomer dictates the stereochemistry of the product. The thermal rearrangement of cis-1,2-divinylcyclobutane proceeds through a boat-like transition state to yield cis,cis-1,5-cyclooctadiene. scribd.com This concerted pathway is governed by the principles of orbital symmetry. scribd.com
In contrast, the rearrangement of trans-1,2-divinylcyclobutane is more complex. It can lead to the formation of 4-vinylcyclohexene (B86511). acs.orgacs.org Studies on optically active trans-1,2-divinylcyclobutane have shown that the rearrangement produces 4-vinylcyclohexene with a trace of residual optical activity. researchgate.netacs.org This observation suggests that the reaction is not entirely stereospecific and likely involves a biradical intermediate where bond rotation can compete with ring closure. researchgate.netacs.orgacs.org The stereochemical outcome of these rearrangements provides crucial insights into the underlying reaction mechanisms. researchgate.net
| Reactant | Predominant Rearrangement Product | Postulated Transition State/Intermediate | Stereochemical Outcome |
| cis-1,2-Divinylcyclobutane | cis,cis-1,5-Cyclooctadiene | Boat-like cyclic transition state scribd.com | Stereospecific |
| trans-1,2-Divinylcyclobutane | 4-Vinylcyclohexene | Biradical intermediate researchgate.netacs.org | Partial loss of stereochemistry |
Racemization Studies in Optically Active this compound Systems
Investigations into the thermal behavior of optically active trans-1,2-divinylcyclobutane have revealed that racemization occurs concurrently with rearrangement. researchgate.netacs.org This loss of optical activity is a key piece of evidence supporting the formation of a biradical intermediate. acs.org When the carbon-carbon bond between the two vinyl-bearing carbons breaks, a diradical is formed. Rotation around the remaining single bonds in this intermediate can occur before ring closure. If the rate of this rotation is comparable to the rate of ring closure to form the product, the original stereochemical information is lost, leading to a racemic or partially racemized product. researchgate.netacs.org
The extent of racemization provides a measure of the lifetime of the biradical intermediate and the relative rates of bond rotation versus ring closure. annualreviews.org The observation that optically active trans-1,2-divinylcyclobutane yields partially racemized 4-vinylcyclohexene indicates that the rates of ring closure and bond rotation in the intermediate are of a similar magnitude. researchgate.netacs.org These racemization studies are fundamental to understanding the mechanistic details of thermal rearrangements in strained ring systems. nih.gov
Mechanistic Studies of Thermal Rearrangements Involving 1,2 Divinylcyclobutane
The Cope Rearrangement: A Prototypical Sigmatropic Process
The Cope rearrangement, a annualreviews.organnualreviews.org-sigmatropic shift, is a thermally induced isomerization of a 1,5-diene. In the context of 1,2-divinylcyclobutane, this rearrangement leads to the formation of cycloocta-1,5-diene. wikipedia.orglscollege.ac.in The stereochemistry of the starting divinylcyclobutane profoundly influences the reaction mechanism and the energetic barriers involved.
The mechanistic dichotomy between a concerted, pericyclic pathway and a stepwise, diradical pathway is a central theme in the study of the Cope rearrangement of this compound isomers.
cis-1,2-Divinylcyclobutane (B1149738) : Extensive experimental and computational studies strongly support a concerted mechanism for the thermal rearrangement of cis-1,2-divinylcyclobutane. researchgate.netacs.org This pathway proceeds through a highly ordered, cyclic transition state. The geometric constraints of the cis-isomer, where the vinyl groups are positioned on the same face of the cyclobutane (B1203170) ring, are conducive to the orbital overlap required for a concerted annualreviews.organnualreviews.org-sigmatropic shift. wikipedia.orgcaltech.edu Computational studies using Density Functional Theory (DFT) have identified a concerted pathway proceeding through a boat-like transition state as the lowest energy route. acs.orgrsc.org
trans-1,2-Divinylcyclobutane : In contrast, the thermal rearrangement of trans-1,2-divinylcyclobutane is believed to proceed through a diradical intermediate. annualreviews.orgresearchgate.net The trans configuration of the vinyl groups prevents the molecule from readily achieving the necessary geometry for a concerted Cope rearrangement. Instead, the reaction is initiated by the homolytic cleavage of the C1-C2 bond of the cyclobutane ring, forming a 1,4-diradical. This intermediate can then undergo conformational changes and subsequent ring closure to form the product. annualreviews.orgacs.org The involvement of a diradical intermediate is supported by the observation of stereochemical scrambling and the different kinetic parameters compared to the cis-isomer. annualreviews.orgresearchgate.net
The differing mechanisms are a direct consequence of the stereochemical constraints imposed by the cyclobutane ring. The proximity of the vinyl groups in the cis-isomer facilitates the concerted pathway, while their separation in the trans-isomer necessitates a higher-energy, stepwise diradical mechanism. researchgate.netcaltech.edu
For the concerted Cope rearrangement of cis-1,2-divinylcyclobutane, the geometry of the transition state is a critical determinant of the reaction's energetics and stereochemical outcome. While the Cope rearrangement of acyclic 1,5-dienes typically favors a chair-like transition state, the constrained nature of the divinylcyclobutane system alters this preference. lscollege.ac.incaltech.edu
Boat-like Transition State : Computational studies have consistently shown that the Cope rearrangement of cis-1,2-divinylcyclobutane proceeds preferentially through a boat-like transition state. acs.orgcaltech.edursc.org This conformation is enforced by the geometric constraints of the four-membered ring, which brings the two vinyl groups into proximity suitable for the annualreviews.organnualreviews.org-sigmatropic shift. wikipedia.orgcaltech.edu DFT calculations have located a C_s-symmetric boat-like transition state on the potential energy surface. scispace.com This transition state leads directly to the formation of cis,cis-cycloocta-1,5-diene. journals.co.za
Chair-like Transition State : While a chair-like transition state is energetically preferred for many Cope rearrangements, it is generally disfavored for cis-1,2-divinylcyclobutane due to increased ring strain. lscollege.ac.incaltech.edu The pyrolysis of trans,trans-1,5-cyclooctadiene, which produces trans-1,2-divinylcyclobutane, is suggested to proceed via a chair-like transition state in a concerted Cope rearrangement. journals.co.za
The characterization of these transition states is often achieved through high-level computational methods, which can predict their geometries, energies, and vibrational frequencies. acs.orgscispace.com These theoretical predictions are often corroborated by experimental kinetic data and product analysis.
The kinetic and thermodynamic parameters for the thermal rearrangement of this compound isomers provide quantitative insight into the underlying mechanisms.
The thermal isomerization of cis,trans-1,5-cyclooctadiene yields cis-1,2-divinylcyclobutane, which subsequently and rapidly rearranges to cis,cis-1,5-cyclooctadiene. journals.co.za In contrast, the trans,trans-isomer directly forms trans-1,2-divinylcyclobutane. journals.co.za
| Isomerizing Compound | Product | Rate Constant (k) |
| cis,trans-1,5-cyclooctadiene | cis-1,2-divinylcyclobutane | k = 10¹²⁸⁹±⁰¹⁴exp[(-136.6 ± 1.2 kJ mol⁻¹)/RT] s⁻¹ |
| trans,trans-1,5-cyclooctadiene | trans-1,2-divinylcyclobutane | k = 10¹²⁴⁶±⁰⁴¹exp[(-105.9 ± 2.7 kJ mol⁻¹)/RT] s⁻¹ |
The significant difference in the activation energies for the formation of the cis and trans isomers of this compound from their respective cyclooctadiene precursors highlights the distinct energetic landscapes of these rearrangements.
For the rearrangement of cis-1,2-divinylcyclobutane itself, computational studies have predicted activation energies that are in good agreement with experimental data. acs.org DFT calculations suggest an activation barrier for the Cope rearrangement of the cis-isomer that is significantly lower than that for a competing diradical pathway. researchgate.net
The study of the thermal dimerization of chloroprene (B89495) also provides relevant data, leading to the formation of 1,2-dichloro-1,2-divinylcyclobutane, which can then undergo a Cope rearrangement. rsc.org The activation energy for the formation of the cyclobutane derivative was found to be identical to that of the cyclohexene (B86901) derivative, suggesting a common or energetically similar transition state. rsc.org
Interrelationship with Other Pericyclic Reactions
The thermal behavior of this compound is not limited to the Cope rearrangement. It exists in a dynamic equilibrium with other pericyclic processes, namely Diels-Alder reactions and electrocyclic ring openings and closures.
The Cope rearrangement of this compound is mechanistically related to the Diels-Alder dimerization of 1,3-butadiene (B125203), as both can lead to the same cyclooctadiene product. The thermal dimerization of butadiene can yield both 4-vinylcyclohexene (B86511) (via a [4+2] Diels-Alder cycloaddition) and this compound (via a [2+2] cycloaddition), which can then rearrange. annualreviews.org
The interconversion of these species represents a competition between the annualreviews.organnualreviews.org-sigmatropic shift (Cope rearrangement) and the [4+2] cycloaddition (Diels-Alder) and its reverse (retro-Diels-Alder). The position of the equilibrium is influenced by temperature and the substitution pattern of the diene. For instance, the formation of 4-vinylcyclohexene from butadiene is a classic Diels-Alder reaction, while the isomerization of trans-1,2-divinylcyclobutane can also lead to this product, suggesting a common or interconnected potential energy surface. annualreviews.orgacs.org The Cope rearrangement must pass through a boat transition state to form the cis,cis-cycloocta-1,5-diene, as a trans double bond in this ring would be too strained. wikipedia.orglscollege.ac.in This highlights the role of strain in directing the outcome of these competing pericyclic reactions.
Electrocyclic reactions, which involve the concerted cyclization of a conjugated system to form a ring with one more sigma bond and one fewer pi bond, or the reverse ring-opening process, are also relevant to the chemistry of divinylcyclobutane. msu.eduwikipedia.org
The cyclobutene (B1205218) ring itself can potentially undergo a thermal electrocyclic ring-opening to form a conjugated diene. However, in the case of cis-divinylcyclobutane, the Cope rearrangement is generally the more favorable pathway. rsc.org Computational studies on the related cis-divinylcyclobutene have shown that the Cope rearrangement to 1,3,5-cyclooctatriene (B161208) is energetically preferred over the electrocyclic ring opening to octatetraene followed by another electrocyclic ring closure. rsc.org This preference is attributed to a lower activation barrier for the Cope pathway, which proceeds through a boat-like transition state similar to that of cis-1,2-divinylcyclobutane. rsc.org
These electrocyclic processes are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of pi electrons and whether the reaction is induced by heat or light. wikipedia.orgmasterorganicchemistry.com For a thermal 4π-electron system like a cyclobutene ring opening, a conrotatory motion is predicted. wikipedia.org While not the dominant pathway for this compound itself, the potential for electrocyclic reactions adds another layer of complexity to its thermal reactivity profile.
Pyrolysis Reactions and Product Distribution Analysis
The pyrolysis of this compound isomers leads to a distribution of products that reflects the distinct underlying reaction mechanisms for the cis and trans starting materials. caltech.edu The primary reaction for cis-1,2-divinylcyclobutane upon heating is a concerted caltech.educaltech.edu-sigmatropic (Cope) rearrangement to yield cis,cis-1,5-cyclooctadiene. journals.co.zacaltech.edu This transformation is clean and occurs at a lower temperature than the reactions of the trans-isomer. caltech.edu For instance, the conversion of cis-1,2-divinylcyclobutane to cis,cis-1,5-cyclooctadiene occurs readily at 120°C. researchgate.net
The pyrolysis of trans-1,2-divinylcyclobutane is more complex and requires higher temperatures, typically around 190°C or higher. researchgate.net The reaction proceeds through a diradical intermediate, which can lead to several products. caltech.edu The main product is 4-vinylcyclohexene, formed via a pathway that is mechanistically distinct from the Cope rearrangement. caltech.edu Additionally, the pyrolysis of this compound (often as a mixture of isomers resulting from the thermal dimerization of 1,3-butadiene) can also yield 1,3-butadiene itself through fragmentation pathways. researchgate.net
Kinetic analysis of the thermal decomposition of various C8H12 isomers provides insight into the product distributions. A study analyzing the pyrolysis of 1,5-cyclooctadiene (B75094), which can isomerize to this compound, showed that the system is consistent with a common octadien-2,6-diyl-1,8 biradical precursor for some of the products. researchgate.net The analysis of the pyrolysis of this compound in solution was shown to fit a kinetic scheme producing butadiene, 1,5-cyclooctadiene, and 4-vinylcyclohexene. researchgate.net
The product distribution from the thermal dimerization of chloroprene, which forms 1,2-dichloro-1,2-divinylcyclobutane among other products, provides another relevant example. In this case, the substituted divinylcyclobutane derivative also undergoes a subsequent Cope rearrangement to form a 1,5-cyclooctadiene derivative, illustrating the generality of this reaction pathway. researchgate.net
Table 1: Product Distribution from Thermal Rearrangement of this compound Isomers This table provides a qualitative summary of the primary products based on the reaction mechanism of each isomer.
| Starting Isomer | Primary Rearrangement Product(s) | Mechanism | Relative Temperature |
| cis-1,2-Divinylcyclobutane | cis,cis-1,5-Cyclooctadiene | Concerted caltech.educaltech.edu-Sigmatropic (Cope) Rearrangement | Lower |
| trans-1,2-Divinylcyclobutane | 4-Vinylcyclohexene | Stepwise (Diradical Intermediate) | Higher |
Computational and Theoretical Chemistry of 1,2 Divinylcyclobutane
Application of Quantum Mechanical Methods (e.g., DFT, Ab Initio, MCSCF)
A variety of quantum mechanical methods have been employed to study the Cope rearrangement of cis-1,2-divinylcyclobutane (B1149738). Density Functional Theory (DFT), particularly the B3LYP functional, has been widely used to investigate the reaction's potential energy surface, transition structures, and energetics. nih.govresearchgate.netmetu.edu.trorcid.orgrsc.org These DFT calculations have been instrumental in predicting activation energies that align well with experimental data. nih.govresearchgate.net
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD(T)) theory, have also been applied to provide a high-level theoretical understanding of the rearrangement. researchgate.net For instance, RHF/6-31G* and MP2(full)/6-31G//RHF/6-31G calculations have been used to locate and characterize transition structures. researchgate.net Furthermore, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Second-Order Møller-Plesset Perturbation Theory (MRMP2) have been utilized, especially when diradical intermediates are considered, offering a more nuanced view of the electronic structure during the reaction. researchgate.netcomporgchem.com
These computational approaches are not only used to study the reaction of 1,2-divinylcyclobutane itself but also to draw comparisons with related systems, providing a broader understanding of pericyclic reactions. comporgchem.comcaltech.edu The choice of computational method is crucial, as it can influence the predicted nature of the reaction pathway, for instance, whether it proceeds through a concerted transition state or involves a diradical intermediate. comporgchem.com
Potential Energy Surface (PES) Mapping and Analysis
Mapping the potential energy surface (PES) is fundamental to understanding the intricate details of the this compound rearrangement. Computational studies have explored the PES to identify stationary points, including reactants, products, transition states, and intermediates, thereby constructing a detailed reaction pathway. nih.govresearchgate.netresearchgate.net
The Cope rearrangement of cis-1,2-divinylcyclobutane is generally understood to proceed through a concerted, boat-like transition state. nih.govrsc.orgwikipedia.orgcaltech.edu This is in contrast to some open-chain systems where a chair-like transition state is preferred. wikipedia.org DFT and ab initio calculations have successfully located and characterized this endo-boatlike transition structure. nih.govresearchgate.net The geometry of this transition state is a key determinant of the reaction's stereochemical outcome.
While the concerted pathway is widely accepted, the potential involvement of diradical intermediates has also been a topic of investigation. researchgate.netcomporgchem.comwikipedia.org For trans-1,2-divinylcyclobutane, experimental and theoretical evidence suggests that the rearrangement may involve 1,4-divinyltetramethylene diradical intermediates. acs.org Computational studies have explored the potential energy surfaces of these diradicals and their connections to the starting material and various products. acs.org The stability and reactivity of these diradical species are highly dependent on substituent effects. comporgchem.com
| Computational Method | Activation Energy (kcal/mol) | Reference |
|---|---|---|
| (U)B3LYP | In agreement with experimental data | nih.gov |
| UB3LYP/6-31G | 21.1 | rsc.org |
| CASPT2/6-31G | 24.7 | rsc.org |
A fascinating feature of the potential energy surface for the rearrangement of cis-1,2-divinylcyclobutane is the presence of a reaction pathway bifurcation. nih.govresearchgate.netscispace.com This phenomenon occurs when a single transition state leads to multiple products or intermediates without an intervening energy minimum. nih.govresearchgate.netscispace.com In the case of the cis-1,2-divinylcyclobutane rearrangement, the Cs-symmetric Cope transition state is followed by a Cs boat interconversion transition state, resulting in a bifurcating pathway that leads to two equivalent boat-like product conformations. nih.gov Such bifurcations mean that reaction selectivity is governed not just by the energies of the transition states, but also by the shape of the potential energy surface and dynamic effects. nih.govresearchgate.netscispace.com
Aromaticity and Antiaromaticity in Transition States
The concept of aromaticity has been extended to transition states to explain the facility of certain pericyclic reactions. The transition state of the Cope rearrangement of cis-1,2-divinylcyclobutane is considered to be aromatic. nih.govresearchgate.netorcid.orgiupac.org This aromaticity arises from the cyclic array of six π-electrons involved in the nih.govnih.gov-sigmatropic shift, which stabilizes the transition state and lowers the activation energy. wikipedia.org
A common method to evaluate the aromaticity of these transition states is the calculation of Nucleus-Independent Chemical Shifts (NICS). researchgate.netorcid.orgiupac.org NICS values, typically calculated at the geometric center of the cyclic array of atoms in the transition state, provide a quantitative measure of magnetic shielding, which is an indicator of aromaticity (negative NICS values) or antiaromaticity (positive NICS values). acs.org For the Cope rearrangement of cis-1,2-divinylcyclobutane, calculated NICS values are typical of highly aromatic transition states found in thermally allowed pericyclic reactions. researchgate.net
Comparative Computational Studies with 1,2-Divinylcyclopropane and Other Analogues
To gain deeper insight into the factors governing the Cope rearrangement, numerous computational studies have compared the reactivity of this compound with its lower homologue, cis-1,2-divinylcyclopropane, and other analogues. nih.govresearchgate.netorcid.orgrsc.orgwikipedia.orgnih.gov These comparative studies help to elucidate the role of ring strain and geometric constraints on the reaction mechanism and energetics.
The Cope rearrangement of cis-1,2-divinylcyclopropane is significantly faster than that of cis-1,2-divinylcyclobutane. researchgate.net Computational studies attribute this to the pre-distorted geometry of the cyclopropane (B1198618), which is closer to the required boat-like transition state conformation. wikipedia.orgcaltech.edu DFT calculations show that both rearrangements proceed via endo-boatlike reaction paths and possess aromatic transition states. nih.gov However, the activation energy for the cyclopropane derivative is calculated to be considerably lower. researchgate.net
Reactivity and Synthetic Utility of 1,2 Divinylcyclobutane in Advanced Organic Synthesis
Dimerization and Oligomerization Pathways
1,2-Divinylcyclobutane is notably formed through the [2+2] cycloaddition dimerization of 1,3-butadiene (B125203), often catalyzed by transition metal complexes. researchgate.netrsc.org For instance, nickel-catalyzed dimerization of butadiene can yield this compound as a primary product, which can be isolated in high selectivity if the reaction conversion is limited. rsc.org This dimerization itself is a key pathway to access the cyclobutane (B1203170) structure.
Once formed, this compound serves as a precursor for further oligomerization or rearrangement reactions. A prominent reaction pathway is the thermally induced Cope rearrangement, a ontosight.aiontosight.ai-sigmatropic rearrangement that converts cis-1,2-divinylcyclobutane (B1149738) into 1,5-cyclooctadiene (B75094). rsc.orgresearchgate.netacs.org This isomerization is often favorable as it transforms the strained four-membered ring into a more stable eight-membered ring system. chempedia.info
Furthermore, this compound can act as a monomer in oligomerization processes. Research has demonstrated the iron-catalyzed [2+2] cycloaddition oligomerization of 1,3-butadiene which proceeds through divinylcyclobutane intermediates to yield telechelic, 1,3-enchained oligocyclobutanes. researchgate.netnih.gov In this context, the divinylcyclobutane unit effectively becomes a repeating monomer in a growing oligomer chain, showcasing a pathway from a simple diene to complex, structured macromolecules. nih.gov The potential energy surfaces of divinyltetramethylene diradicals, which are intermediates in the thermolysis of this compound, have been studied to understand the pathways leading to cyclization and dissociation products. acs.org
Polymerization Potential as a Monomer in Specialized Research Contexts
The presence of two vinyl groups makes this compound a valuable, albeit specialized, monomer for polymerization. ontosight.aisolubilityofthings.com Its ability to participate in polymerization reactions is a direct consequence of its unsaturated nature. ontosight.ai The polymerization of such bifunctional monomers can lead to cross-linked materials or polymers with unique microstructures, which is an area of interest in materials science. nih.govsolubilityofthings.com
Transition metal catalysis is a key technology for the polymerization of dienes and related hydrocarbons to produce highly ordered polymers. kfupm.edu.sa In a similar vein, the controlled oligomerization of butadiene to form polycyclobutane structures highlights the potential of using divinylcyclobutane units as monomers in specialized research aimed at creating novel polymer architectures. nih.gov This approach allows for the synthesis of materials not accessible through traditional polymerization methods.
Free radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. fujifilm.combyjus.com In the context of this compound, a free radical initiator would add to one of the vinyl groups, creating a new radical center. fiveable.me This new radical would then propagate by adding to the vinyl group of another monomer molecule. fujifilm.com
However, the free radical polymerization of this compound is complex. Due to the presence of two vinyl groups, propagation can lead to extensive cross-linking. Furthermore, the high propensity of the this compound system to undergo alternative, energetically favorable reactions, such as the Cope rearrangement, competes with the polymerization process. rsc.orgresearchgate.net For this reason, in many synthetic procedures where this compound or its precursors are present, free radical polymerization is an undesirable side reaction that is actively suppressed through the use of inhibitors. iokinetic.com
The general mechanism would follow these steps:
Initiation: A radical initiator (I) decomposes to form free radicals (R•). This radical then adds to a this compound monomer (M) to create an active monomer radical (M•). byjus.comfiveable.me
Propagation: The monomer radical (M•) rapidly adds to subsequent monomer units, growing the polymer chain. fiveable.me Given the two vinyl groups, this can lead to linear chain growth or cross-linking if the second vinyl group on a polymer chain reacts.
Termination: The growth of polymer chains is terminated, typically by the combination or disproportionation of two radical chains. ethz.ch
Controlling the polymerization of dienes is crucial when the desired products are dimers like this compound or its derivatives. Unwanted polymerization of the starting material, such as butadiene or chloroprene (B89495), reduces the yield of the target cycloaddition products. iokinetic.comresearchgate.net The primary strategy for preventing this is the addition of free radical inhibitors to the reaction mixture.
Studies on the thermal dimerization of chloroprene frequently employ inhibitors to prevent its polymerization, thereby favoring the formation of dimeric products, including 1,2-dichloro-1,2-divinylcyclobutane. rsc.orgresearchgate.netresearchgate.netrsc.org Similarly, inhibitors like t-butylcatechol (TBC) are used to prevent the free-radical polymerization of 1,3-butadiene during storage and processing, ensuring that subsequent dimerization reactions can be controlled. iokinetic.com These inhibitors function by reacting with and quenching free radicals as they form, which stops the initiation of polymer chains.
| Inhibitor | Context of Use | Reference(s) |
| Diphenylpicrylhydrazyl (DPPH) | Used as an inhibitor in the study of the thermal dimerization of chloroprene to favor the formation of cycloadducts over polymer. | rsc.org, researchgate.net, rsc.org |
| t-Butylcatechol (TBC) | Added to 1,3-butadiene to prevent thermal and peroxide-initiated polymerization during storage and handling. | iokinetic.com |
This compound as a Strategic Building Block for Complex Molecular Architectures
A chemical building block is a molecule with reactive functional groups that can be used in the modular assembly of more complex structures. wikipedia.orggla.ac.uk this compound fits this description perfectly due to its strained ring and reactive vinyl groups, which allow it to serve as a starting point for diverse and complex molecular architectures. solubilityofthings.com
The most prominent example of its utility as a building block is its role as a precursor to eight-membered rings via the Cope rearrangement. The thermal conversion of cis-1,2-divinylcyclobutane to 1,5-cyclooctadiene is a classic and efficient method for synthesizing this important cyclooctadiene isomer. rsc.orgresearchgate.netacs.org This transformation leverages the release of ring strain from the cyclobutane core to drive the formation of a larger, more complex cyclic system.
Furthermore, research into the iron-catalyzed oligomerization of butadiene has established that divinylcyclobutane units can be linked to create novel telechelic oligomers. nih.govsemanticscholar.org This positions this compound not just as a precursor to a single new molecule, but as a fundamental repeating unit for constructing new classes of macromolecules with controlled microstructures. nih.gov Its ability to undergo cycloaddition reactions further expands its utility in organic synthesis. ontosight.ai
Other Cycloaddition Reactions and Their Products (e.g., Dimerization of Chloroprene to Dichloro-Divinylcyclobutane)
Beyond the dimerization of butadiene, other dienes also undergo cycloaddition to yield divinylcyclobutane derivatives. A well-documented example is the thermal dimerization of chloroprene (2-chloro-1,3-butadiene). rsc.orgresearchgate.netrsc.org This reaction, typically conducted between 25–60 °C in the presence of a polymerization inhibitor, yields a mixture of cyclic dimers. rsc.orgresearchgate.net
The reaction proceeds via a second-order kinetic process and is believed to involve diradical intermediates. rsc.orgrsc.org Among the products formed are various substituted cyclobutane and cyclohexene (B86901) derivatives. The primary cyclobutane product is 1,2-dichloro-1,2-divinylcyclobutane. rsc.orgresearchgate.netrsc.org This product can itself undergo a subsequent Cope rearrangement to form 1,6-dichloro-cyclo-octadiene. rsc.orgresearchgate.net The formation of multiple products highlights the complex reactivity of dienes in cycloaddition reactions.
| Product Type | Compound Name | Reference(s) |
| Cyclobutane Derivative | 1,2-Dichloro-1,2-divinylcyclobutane | rsc.org, researchgate.net, rsc.org |
| Cyclohexene Derivative | 1-Chloro-4-(α-chlorovinyl)cyclohexene | rsc.org, researchgate.net |
| Cyclohexene Derivative | 2-Chloro-4-(α-chlorovinyl)cyclohexene | rsc.org, researchgate.net |
| Cope Rearrangement Product | 1,6-Dichloro-cyclooctadiene | rsc.org, researchgate.net |
Advanced Spectroscopic Techniques in Mechanistic Research of 1,2 Divinylcyclobutane
Utilization of NMR Spectroscopy for Structural Elucidation and Kinetic Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including the isomers of 1,2-divinylcyclobutane. researchgate.net It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. weebly.com
For this compound, ¹H and ¹³C NMR spectroscopy are fundamental in confirming its structure. The ¹H NMR spectrum is particularly informative, showing distinct signals for the vinyl protons and the protons on the cyclobutane (B1203170) ring. The chemical shifts (δ) and spin-spin coupling constants (J) are critical for distinguishing between the cis and trans isomers. For instance, in substituted cyclobutanes, the coupling constants between protons on the ring can elucidate the relative stereochemistry. researchgate.net In the trans isomer, the vinyl groups are typically in a pseudo-diequatorial conformation, leading to different coupling constants compared to the cis isomer, which undergoes rapid ring flipping between conformations with pseudo-axial and pseudo-equatorial substituents. researchgate.net
Beyond static structural analysis, NMR is a powerful tool for monitoring reaction kinetics in real-time. researchgate.net The non-destructive nature of NMR allows researchers to follow the disappearance of the this compound signal and the concurrent appearance of product signals, such as those for 4-vinylcyclohexene (B86511) and 1,5-cyclooctadiene (B75094), during its thermal Cope rearrangement. By acquiring spectra at regular intervals, the concentrations of reactants and products can be quantified, enabling the determination of reaction rates and activation parameters.
Table 1: Illustrative ¹H NMR Chemical Shifts for this compound Moieties
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylic (=CH₂) | 4.8 - 5.2 | Doublet of doublets |
| Vinylic (-CH=) | 5.6 - 6.0 | Multiplet |
| Cyclobutane (CH) | 2.5 - 3.0 | Multiplet |
Note: Exact values depend on the specific isomer (cis/trans) and solvent.
Application of Infrared (IR) Spectroscopy in Photolysis Studies
Infrared (IR) spectroscopy is an invaluable technique for studying chemical reactions, particularly those initiated by light (photolysis). researchgate.netnih.gov It works by detecting the absorption of infrared radiation by specific molecular vibrations, which correspond to the presence of particular functional groups. nih.gov
In the context of this compound, IR spectroscopy has been used to investigate its gas-phase photolysis. caltech.edu In these experiments, a sample of trans-1,2-divinylcyclobutane is irradiated with a laser at a specific wavelength that excites a particular vibrational mode. For example, irradiation at 977 cm⁻¹, corresponding to a =CHR bending vibration, can induce the decomposition of the molecule. caltech.edu
By comparing the IR spectrum of the sample before and after irradiation, researchers can identify the products formed. The disappearance of absorption bands characteristic of the this compound starting material and the appearance of new bands indicate product formation. Key vibrational modes for tracking this reaction include the C=C stretching of the vinyl groups (around 1640 cm⁻¹) and the various C-H stretching and bending modes. The products of the photolysis, such as 1,3-butadiene (B125203), 4-vinylcyclohexene, and 1,5-cyclooctadiene, each have unique IR spectral fingerprints that allow for their identification. caltech.edu
Table 2: Key Infrared Absorption Frequencies in the Photolysis of this compound
| Functional Group / Vibration | Reactant/Product | Typical Frequency (cm⁻¹) |
|---|---|---|
| =C-H Stretch (Vinyl) | This compound | 3080 |
| C=C Stretch (Vinyl) | This compound | 1640 |
| =C-H Bend (Out-of-plane) | This compound | 990, 910 |
| Conjugated C=C Stretch | 1,3-Butadiene | ~1600-1650 (often two bands) |
| Internal C=C Stretch | 4-Vinylcyclohexene | ~1650 |
Mass Spectrometry in Reaction Product Identification
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio (m/z) of their ions. savemyexams.com It is particularly useful for identifying the products of complex chemical reactions, such as the rearrangement and fragmentation of this compound. scispace.com
In a typical mass spectrometry experiment, molecules are ionized and often break apart into characteristic fragments. The parent molecule, this compound (C₈H₁₂), has a molecular weight of 108.18 g/mol . nih.gov Therefore, its molecular ion peak (M⁺) would appear at an m/z of 108.
When this compound undergoes rearrangement or fragmentation, for instance during photolysis, mass spectrometry can be used to identify the resulting products. caltech.edu The products—1,3-butadiene, 4-vinylcyclohexene, and 1,5-cyclooctadiene—are isomers of the reactant and thus share the same molecular formula (C₈H₁₂) and molecular weight. While they would all show a molecular ion peak at m/z 108, their fragmentation patterns under electron ionization can differ, providing clues to their distinct structures. However, the primary utility of MS in this context is often in conjunction with a separation technique like gas chromatography (GC-MS), which separates the different products before they enter the mass spectrometer, allowing for the individual identification of each isomeric product based on its retention time and mass spectrum. pressbooks.pub
Table 3: Mass Spectrometry Data for this compound and Its Isomeric Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Values |
|---|---|---|---|
| This compound | C₈H₁₂ | 108.18 | 108 (M⁺) , 93, 79, 67, 54 |
| 4-Vinylcyclohexene | C₈H₁₂ | 108.18 | 108 (M⁺) , 93, 80, 79, 54 |
| 1,5-Cyclooctadiene | C₈H₁₂ | 108.18 | 108 (M⁺) , 93, 80, 67, 54 |
Note: Bold indicates the molecular ion peak. Fragmentation patterns are illustrative and can vary with ionization conditions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Butadiene |
| 1,5-Cyclooctadiene |
| 4-Vinylcyclohexene |
| Benzene |
| Butane |
| cis-1,2-Divinylcyclobutane (B1149738) |
Current Research Trends and Future Directions in 1,2 Divinylcyclobutane Chemistry
Unexplored Reactivity and Novel Transformations
While the researchgate.netresearchgate.net-sigmatropic Cope rearrangement of cis-1,2-divinylcyclobutane (B1149738) is its most well-documented reaction, researchers are actively exploring alternative reaction pathways. The inherent ring strain and the presence of two reactive vinyl groups offer opportunities for transformations that have yet to be fully realized.
Current investigations are moving towards leveraging the cyclobutane (B1203170) C-C bonds and the vinyl groups for reactions other than rearrangement. For example, transition metal-catalyzed reactions that engage the vinyl groups in cross-coupling or cycloaddition reactions without triggering the Cope rearrangement represent a significant area of interest. The development of functionalized 1,2-divinylcyclobutane derivatives opens the door to novel transformations. For instance, density functional theory (DFT) studies have explored researchgate.netresearchgate.net oxa-Claisen rearrangements involving functionalized 1-formyl-2-vinyl cyclobutane systems, aiming to produce various 8-membered heterocycles. researchgate.net Such computational studies pave the way for experimental validation of new reaction pathways.
Future efforts will likely focus on:
Selective functionalization: Developing methods to selectively react with one vinyl group while the other remains intact or participates in a subsequent, different transformation.
Ring-opening/expansion reactions: Exploring reactions that cleave the cyclobutane ring in a controlled manner to access different carbocyclic or heterocyclic scaffolds, moving beyond the traditional Cope rearrangement product. This includes leveraging strained intermediates like bicyclo[1.1.0]butanes (BCBs) to generate functionalized cyclobutanes. nih.gov
Photochemical transformations: Investigating [2+2] photocycloadditions involving the vinyl groups to construct more complex polycyclic systems. ru.nl
Catalyst Development for Controlled Reactions
A major thrust in this compound chemistry is the development of catalysts to control its reactivity, particularly the Cope rearrangement. The thermal rearrangement requires elevated temperatures, but catalysts can lower the activation barrier and, more importantly, control the stereochemical outcome. researchgate.net
Recent research has demonstrated the power of catalyst-controlled divergent synthesis in accessing different molecular scaffolds from a single starting material. For example, chemodivergent reactions of bicyclo[1.1.0]butane amides, which can be precursors to cyclobutane systems, have been controlled using different catalysts. A Cu(I) catalyst promotes a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while a Au(I) catalyst uniquely facilitates an addition–elimination pathway to produce cyclobutenes. nih.gov This principle of catalyst control is a key future direction for this compound, allowing chemists to switch between the Cope rearrangement and other reaction pathways.
Moreover, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been shown to produce either 1,1,3-functionalized cyclobutanes or 1,2,3-trisubstituted variants depending on the copper catalyst used (Cu(I) vs. Cu(II)). nih.gov Applying such catalyst systems to this compound derivatives could provide precise control over their functionalization.
| Catalyst System | Starting Material Type | Transformation | Product Class | Key Advantage |
|---|---|---|---|---|
| Cu(I) | Bicyclo[1.1.0]butane amides | Formal Cycloaddition | Bicyclo[2.1.1]hexanes | High chemoselectivity for cycloaddition nih.gov |
| Au(I) | Bicyclo[1.1.0]butane amides | Addition-Elimination | Cyclobutenes | Unique reversal of inherent chemoselectivity nih.gov |
| Cu(I) | Acyl Bicyclobutanes | α-selective Hydrophosphination | 1,1,3-Functionalized Cyclobutanes | High diastereoselectivity for α-addition nih.gov |
| Cu(II) | Acyl Bicyclobutanes | β'-selective Hydrophosphination | 1,2,3-Trisubstituted Cyclobutanes | Access to unusual β'-addition products nih.gov |
Future research will likely target the discovery of enzymes or synthetic catalysts that can perform enantioselective transformations on this compound substrates, providing access to chiral cyclooctanoids and other complex molecules.
Potential for Bio-Inspired Synthesis and Natural Product Analogues
The this compound motif and its rearrangement are relevant in the biosynthesis of certain natural products. Nature utilizes enzymes, termed pericyclases, to catalyze pericyclic reactions with high stereo- and regioselectivity. nih.gov A recently discovered enzyme, BruB, facilitates a sequence including a this compound Cope rearrangement to generate a novel compound. nih.gov This discovery highlights nature's use of this transformation and inspires chemists to develop similar bio-inspired strategies.
The cyclobutane ring is a structural motif found in numerous natural products with diverse biological activities, often derived from [2+2] cycloaddition pathways. ru.nlrsc.org The this compound framework serves as a valuable precursor for synthesizing analogues of these natural products. Its ability to be converted into an eight-membered ring is particularly useful for accessing complex molecular architectures found in marine and plant-derived compounds. ru.nl
Future work in this area will likely involve:
Biomimetic Synthesis: Designing synthetic routes that mimic proposed biosynthetic pathways involving this compound intermediates to achieve efficient and stereoselective total syntheses of natural products. rsc.org
Enzyme Engineering: Modifying existing pericyclases or designing new ones to accept non-natural this compound substrates, thereby creating novel molecular scaffolds.
Natural Product Libraries: Using this compound as a versatile starting point to generate libraries of natural product analogues for drug discovery and chemical biology research. The rigid, three-dimensional nature of the cyclobutane core is increasingly valued in medicinal chemistry for creating unique pharmacophore arrangements. ru.nl
Emerging Methodologies for Synthetic Access to Advanced Derivatives
While the [2+2] cycloaddition of butadiene is the classic method for synthesizing the parent this compound, there is a growing need for methodologies that provide access to more complex and functionalized derivatives. Traditional methods are often unsuitable for creating intricately substituted cyclobutane cores found in complex natural products. researchgate.net
Emerging strategies are moving beyond direct cycloaddition to achieve more precise and efficient assembly of substituted cyclobutanes. researchgate.net These include:
Ring-Opening of Strained Precursors: The use of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) as precursors to functionalized cyclobutanes is a powerful modern strategy. These reactions allow for the installation of multiple functional groups with high stereocontrol. nih.gov
Tandem Reactions: The development of one-pot tandem reactions provides efficient access to complex cyclobutane derivatives. For example, a tandem amidation/Michael addition protocol has been used to synthesize β-N-heterocyclic cyclobutane carboximides from cyclobutene-1-carboxylic acid. chemistryviews.org
Isocyanide Insertion: A novel method for synthesizing 1,2-dihydrocyclobuta[b]quinoline (B3347359) derivatives involves a silver-catalyzed formal insertion of an isocyanide carbon into a C-C bond of isocyanophenyl-substituted methylenecyclopropanes. researchgate.net
| Methodology | Precursor(s) | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| Catalyst-Controlled Ring Opening | Acyl Bicyclobutanes, Diarylphosphines | Cu(I) or Cu(II) Catalysts | Multi-substituted Cyclobutylphosphines | nih.gov |
| Tandem Amidation/Aza-Michael Addition | Cyclobutene-1-carboxylic acid, Benzoxazolone | 4-dimethylaminopyridine (DMAP) | β-N-Heterocyclic Cyclobutane Carboximides | chemistryviews.org |
| Catalyst-Controlled Chemodivergent Reaction | Bicyclo[1.1.0]butane amides, Azadienes | Cu(I) or Au(I) Catalysts | Bicyclo[2.1.1]hexanes or Cyclobutenes | nih.gov |
| Formal Isocyanide Insertion | Isocyanophenyl-substituted methylenecyclopropanes | Silver Carbonate | 1,2-Dihydrocyclobuta[b]quinolines | researchgate.net |
The future of this compound synthesis lies in the development of modular, stereoselective, and scalable routes that allow for the facile introduction of diverse functional groups, thereby expanding its utility in organic synthesis, medicinal chemistry, and materials science.
Q & A
Basic Research Questions
Q. How can the molecular structure of 1,2-Divinylcyclobutane be experimentally and computationally characterized?
- Methodological Answer : Combine X-ray crystallography to resolve bond geometries, nuclear magnetic resonance (NMR) spectroscopy (particularly and ) to confirm stereochemistry and substituent arrangement, and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic structure and ring strain. Quantum chemical profiling, as used for related cyclobutane derivatives, can validate bond angles and torsional strain .
Q. What strategies are effective for conducting a systematic literature review on this compound?
- Methodological Answer : Use multidisciplinary databases (e.g., SciFinder, Web of Science) with Boolean terms like "this compound AND synthesis" or "Cope rearrangement AND cyclobutane derivatives." Filter results by publication date (post-2000 for recent advances) and peer-reviewed journals. Reference EPA-style search protocols, which prioritize specificity (e.g., CAS numbers) to minimize irrelevant results .
Q. What experimental techniques are suitable for probing the thermal stability of this compound?
- Methodological Answer : Employ differential scanning calorimetry (DSC) to measure exothermic/endothermic transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Complement with kinetic studies using variable-temperature NMR to monitor rearrangement rates under controlled conditions .
Advanced Research Questions
Q. How do computational methods like DFT reconcile discrepancies between predicted and experimental activation energies for Cope rearrangements in this compound?
- Methodological Answer : Optimize ground-state and transition-state geometries using hybrid functionals (e.g., B3LYP) with dispersion corrections. Compare intrinsic reaction coordinate (IRC) calculations to experimental Arrhenius plots. For divergent results (e.g., kinetic isotope effects, KIEs), re-evaluate solvent effects or anharmonic vibrational contributions in computational models .
Q. Why do secondary kinetic isotope effects (KIEs) for this compound’s Cope rearrangement show computational-experimental mismatches, unlike its cyclopropane analog?
- Methodological Answer : Analyze transition-state aromaticity and bond hybridization shifts using natural bond orbital (NBO) analysis. For this compound, discrepancies may arise from incomplete modeling of hyperconjugative interactions or tunneling effects. Validate with isotopic labeling experiments (e.g., or ) to refine computational parameters .
Q. How does stereochemistry influence the reaction pathways of this compound derivatives?
- Methodological Answer : Compare cis vs. trans isomers using chiral chromatography for separation and circular dichroism (CD) for configuration analysis. Conduct DFT-based transition-state scans to identify enantiomerization barriers and assess steric/electronic impacts on rearrangement rates .
Q. What methodologies are recommended for resolving contradictions in reported data on this compound’s reactivity?
- Methodological Answer : Apply contradiction analysis frameworks: (1) Replicate experiments under standardized conditions (solvent purity, temperature control); (2) Cross-validate computational models (e.g., CCSD(T) vs. DFT); (3) Use meta-analysis to identify outliers or systematic biases in literature datasets .
Q. How can transition-state aromaticity in this compound’s Cope rearrangement be experimentally verified?
- Methodological Answer : Perform nucleus-independent chemical shift (NICS) calculations on DFT-optimized transition states to quantify aromaticity. Correlate with experimental UV-vis spectroscopy to detect conjugated π-system stabilization during the reaction .
Notes
- Avoid consumer/commercial sources (e.g., Benchchem) per guidelines.
- Cite computational protocols and experimental validations to ensure reproducibility.
- For stereochemical studies, prioritize peer-reviewed datasets over preliminary calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
